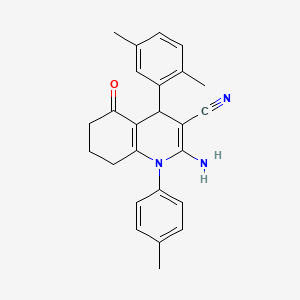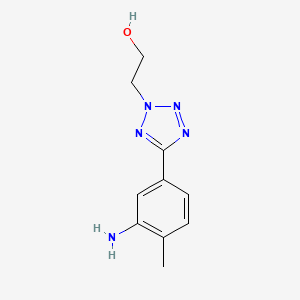![molecular formula C29H29N5O3 B11470851 5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11470851.png)
5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that combines anthraquinone and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE typically involves multi-step organic reactionsThe final steps involve the functionalization of the compound with the piperidine and methylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone derivatives: Share the anthraquinone core but differ in functional groups.
Triazole derivatives: Contain the triazole ring but have different substituents.
Piperidine derivatives: Feature the piperidine moiety but vary in other structural elements.
Uniqueness
5-[(4-METHYLPHENYL)AMINO]-6,11-DIOXO-3-[3-(PIPERIDIN-1-YL)PROPYL]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOL-2-IUM-2-OLATE is unique due to its combination of anthraquinone, triazole, and piperidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C29H29N5O3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-hydroxy-5-(4-methylphenyl)imino-3-(3-piperidin-1-ylpropyl)naphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C29H29N5O3/c1-19-10-12-20(13-11-19)30-23-18-24-27(26-25(23)28(35)21-8-3-4-9-22(21)29(26)36)31-34(37)33(24)17-7-16-32-14-5-2-6-15-32/h3-4,8-13,18,37H,2,5-7,14-17H2,1H3 |
InChI Key |
NIORQNQJSBZIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C=C3C(=NN(N3CCCN4CCCCC4)O)C5=C2C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[2-(4-Fluorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B11470784.png)
![N-[2-(4-fluorophenyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470794.png)
![3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470801.png)

![4-(4-methoxyphenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470805.png)
![8-amino-2-(methylamino)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11470808.png)
![Dimethyl 2-[2-(benzylamino)-1-chloro-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11470820.png)
![Ethyl 2-propyl-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11470822.png)
![1-(4-Fluorophenyl)-3,6-dimethyl-4-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11470830.png)
![2-methyl-N-(4-{[(2-methylfuran-3-yl)carbonyl]amino}benzyl)furan-3-carboxamide](/img/structure/B11470844.png)
![1-(2-chlorobenzyl)-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11470856.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11470859.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11470862.png)
